molecular formula C9H13NO B15255154 3-Amino-1-cyclopropylhex-5-yn-2-one

3-Amino-1-cyclopropylhex-5-yn-2-one

Cat. No.: B15255154
M. Wt: 151.21 g/mol
InChI Key: PIZIOSGOSXLPIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropylhex-5-yn-2-one typically involves the reaction of cyclopropylacetylene with appropriate amines under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the desired product through a series of steps involving the activation of the alkyne and subsequent nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-cyclopropylhex-5-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-1-cyclopropylhex-5-yn-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • 3-Amino-1-cyclopropylhex-5-en-2-one
  • 3-Amino-1-cyclopropylhex-5-yn-2-ol
  • 3-Amino-1-cyclopropylhex-5-yn-2-thione

Comparison: Compared to these similar compounds, 3-Amino-1-cyclopropylhex-5-yn-2-one stands out due to its unique combination of a cyclopropyl group and a hexynone structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-amino-1-cyclopropylhex-5-yn-2-one

InChI

InChI=1S/C9H13NO/c1-2-3-8(10)9(11)6-7-4-5-7/h1,7-8H,3-6,10H2

InChI Key

PIZIOSGOSXLPIF-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(=O)CC1CC1)N

Origin of Product

United States

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